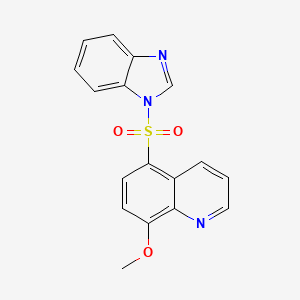
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
Vue d'ensemble
Description
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile, also known as BANMN, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is not fully understood. However, it is believed that 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile exerts its effects by inhibiting various enzymes involved in the pathogenesis of various diseases. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is its versatility in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is also relatively easy to synthesize and purify. However, one of the limitations of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile. One of the future directions is the study of the structure-activity relationship of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile and its derivatives. This will help in the development of more potent and selective inhibitors of various enzymes involved in the pathogenesis of various diseases.
Another future direction is the study of the potential of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile as a drug candidate for the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes. This will involve the study of the pharmacokinetics and pharmacodynamics of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile in animal models and eventually in clinical trials.
Lastly, the study of the potential of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile as a building block for the synthesis of various compounds such as metal-organic frameworks and as a potential dye for solar cells is another future direction.
Conclusion:
In conclusion, 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile exhibits potent inhibitory activity against various enzymes involved in the pathogenesis of various diseases and exhibits anti-inflammatory and antioxidant properties. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile is relatively easy to synthesize and purify, but its potential toxicity may limit its use in certain applications. There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile, which include the study of the structure-activity relationship, the study of its potential as a drug candidate, and the study of its potential as a building block for the synthesis of various compounds.
Applications De Recherche Scientifique
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been studied for its potential as an inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been studied for its potential as an anti-inflammatory agent and as a potential drug candidate for the treatment of various diseases such as cancer and diabetes.
In organic synthesis, 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been studied for its potential as a building block for the synthesis of various compounds such as pyridine derivatives and heterocyclic compounds. 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been studied for its potential as a catalyst in various reactions such as the Knoevenagel condensation reaction.
In material science, 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been studied for its potential as a precursor for the synthesis of various metal-organic frameworks and as a potential dye for solar cells.
Propriétés
IUPAC Name |
2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-15(20(21)22)14(10-23-2)13(8-17)16(19-11)18-9-12-6-4-3-5-7-12/h3-7H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELIVLQQRBUFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![ethyl 7-methyl-5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329442.png)
![1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)
![ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile](/img/structure/B4329463.png)
![2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B4329472.png)

![2-chloro-4,6-dimethyl-3-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4329487.png)

![3-amino-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4329500.png)
![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4329503.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4329518.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4329520.png)